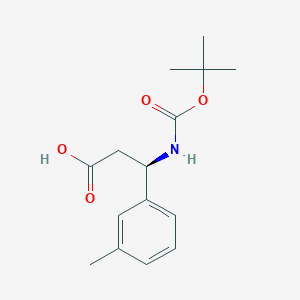

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Vue d'ensemble

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also contains a m-tolyl group, which is a derivative of toluene, adding to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.

Major Products Formed

Free Amino Acid: Formed after deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Applications De Recherche Scientifique

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is widely used in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can enhance selectivity and stability against enzymatic degradation.

| Application | Description |

|---|---|

| Peptide Therapeutics | Utilized in synthesizing bioactive peptides for therapeutic uses in cancer and metabolic disorders. |

| Drug Design | Serves as a building block in designing peptide-based drugs that target specific receptors. |

Bioconjugation

The compound can be used in bioconjugation processes where it acts as a linker between drugs and targeting moieties, enhancing the specificity of drug delivery systems.

| Application | Description |

|---|---|

| Targeted Drug Delivery | Facilitates the attachment of drugs to antibodies or other targeting molecules for precise delivery to diseased tissues. |

| Diagnostic Agents | Used in constructing diagnostic agents that require specific binding capabilities. |

Biodegradable Polymers

Research has explored the use of this compound in creating biodegradable polymers for medical implants.

| Application | Description |

|---|---|

| Biodegradable Implants | Investigated for use in orthopedic applications where implants degrade over time, reducing the need for surgical removal. |

| Controlled Release Systems | Incorporated into polymer matrices that allow controlled release of therapeutic agents over extended periods. |

Case Study 1: Peptide Therapeutics Development

A study demonstrated the successful synthesis of a peptide using this compound as a key building block. The resulting peptide showed enhanced stability and bioactivity compared to those synthesized without this compound, indicating its potential in drug development for chronic diseases.

Case Study 2: Biodegradable Implants

Research conducted on biodegradable magnesium alloys incorporated with this compound revealed promising results for bone healing applications. The study showed that implants made with this compound exhibited appropriate mechanical properties while degrading at a rate compatible with bone healing processes.

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other biologically active molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho- and para-tolyl analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, also known as (R)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, is a compound of significant interest in the field of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid

- CAS Number : 114873-14-2

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the m-tolyl substituent. The methods for synthesis include:

- Boc Protection : The amino group is protected using Boc anhydride.

- Alkylation : The protected amino acid undergoes alkylation to introduce the m-tolyl group.

- Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.

This compound exhibits biological activity primarily through its interactions with various receptors and enzymes in biological systems. It has shown potential as a modulator of neurotransmitter systems, particularly in relation to glutamate receptors.

Pharmacological Studies

- Neurotransmitter Modulation : Research indicates that this compound may influence glutamate receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS). Studies have demonstrated that compounds with similar structures can modulate NMDA receptor activity, suggesting potential neuroprotective effects .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of various amino acids and their derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and increased cell viability under oxidative conditions .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory properties of amino acid derivatives in a mouse model of inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 279.34 g/mol |

| Melting Point | 59–62 °C |

| CAS Number | 114873-14-2 |

| Potential Applications | Neuroprotection, Antioxidant |

Propriétés

IUPAC Name |

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICHKLMIOJEDAM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375890 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-76-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.